7-Fluoro-3-phenyl-2-(2-thienylmethylene)-1-indanone
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Description
7-Fluoro-3-phenyl-2-(2-thienylmethylene)-1-indanone is a useful research compound. Its molecular formula is C20H13FOS and its molecular weight is 320.38. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells
Efficient Ternary Blend Polymer Solar Cells : A study explored the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells (PSCs). ICBA, which exhibits higher lowest unoccupied molecular orbital (LUMO) energy levels compared to PC71BM, enhances the open-circuit voltage (VOC) of the solar cells. The ternary blend devices, incorporating ICBA, demonstrated an average power conversion efficiency (PCE) improvement to 8.13%, highlighting the potential for such materials in improving solar cell efficiencies (Cheng, Li, & Zhan, 2014).
Organic Electronics
Fused Nonacyclic Electron Acceptors : Another significant application is found in the synthesis of fused-ring electron acceptors for efficient polymer solar cells. The incorporation of fluorine substituents into these molecules has been shown to downshift the LUMO energy level, enhance electron mobility, and significantly improve the power conversion efficiency of the solar cells to as high as 11.5%. This study illustrates the critical role of structural modification in the development of high-performance organic electronics (Dai et al., 2017).
Battery Applications
Fluorine-Substituted Phenylene-Thienyl Polymers for Battery Applications : Research into fluorine-substituted phenylene-thienyl-based polymers for battery applications reveals their potential in enhancing electrochemical properties. The electropolymerization of these monomers leads to polymers with reversible p-doping and n-doping capabilities, showcasing their utility in creating more efficient energy storage devices (Sarker et al., 1998).
Properties
IUPAC Name |
(2Z)-7-fluoro-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FOS/c21-17-10-4-9-15-18(13-6-2-1-3-7-13)16(20(22)19(15)17)12-14-8-5-11-23-14/h1-12,18H/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNBNMNMPHDMA-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C\C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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